molecular formula C6H7N4NaO2 B2819924 Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 2251053-56-0

Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No.: B2819924
CAS No.: 2251053-56-0
M. Wt: 190.138
InChI Key: QDKMZFRUDGUAGB-UHFFFAOYSA-N
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Description

Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-keto ester in the presence of a dehydrating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. Further research is required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

  • Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Uniqueness: Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is unique due to its specific structural features, which differentiate it from other triazolopyrimidines. These structural differences can lead to variations in chemical reactivity and biological activity.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.Na/c11-5(12)4-8-9-6-7-2-1-3-10(4)6;/h1-3H2,(H,7,9)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIWFYEYRKOAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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